Ethyl 2-(4-chloro-1H-indol-3-yl)acetate
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Overview
Description
Ethyl 2-(4-chloro-1H-indol-3-yl)acetate is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chloro-1H-indol-3-yl)acetate typically involves the reaction of 4-chloroindole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chloro-1H-indol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: Indole-3-ethanol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-chloro-1H-indol-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-chloro-1H-indol-3-yl)acetate involves its interaction with various molecular targets. In biological systems, it may bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-bromo-1H-indol-3-yl)acetate
- Ethyl 2-(4-fluoro-1H-indol-3-yl)acetate
- Ethyl 2-(4-methyl-1H-indol-3-yl)acetate
Uniqueness
Ethyl 2-(4-chloro-1H-indol-3-yl)acetate is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives. Additionally, the chloro group may enhance the compound’s lipophilicity, potentially affecting its pharmacokinetic properties.
Biological Activity
Ethyl 2-(4-chloro-1H-indol-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, highlighting its implications in various therapeutic areas.
Chemical Structure and Synthesis
This compound features an indole structure with a chloro substituent at the 4-position. Its molecular formula is C12H12ClN and has a molecular weight of approximately 237.68 g/mol. The synthesis of this compound typically involves the esterification of indole-3-acetic acid with ethanol, often using sulfuric acid as a catalyst, yielding the ester in good yields .
Synthesis Overview
Step | Description | Yield |
---|---|---|
Esterification | Indole-3-acetic acid + Ethanol | 79% |
Hydrazinolysis | Ester + Hydrazine hydrate | 96% |
Alkylation | Resultant hydrazide + Various halides | Variable |
Biological Activities
Research indicates that compounds derived from indole structures, such as this compound, exhibit a range of biological activities including anticancer, antibacterial, and anti-inflammatory effects. The specific biological activities of this compound require further investigation to elucidate its mechanisms and efficacy.
Anticancer Activity
In vitro studies have shown that indole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, one study assessed the cytotoxic activity of indole hybrids against liver cancer cells (Hep-G2) using the MTT assay. The results indicated that certain derivatives demonstrated significant inhibition of cell viability compared to standard chemotherapeutics like doxorubicin .
Antibacterial and Antifungal Properties
Indole derivatives are also noted for their antibacterial and antifungal properties. A related study found that compounds similar to this compound showed promising results against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity .
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of several indole derivatives on Hep-G2 cells. The results indicated that this compound could potentially serve as a lead compound for developing anticancer agents .
- Antibacterial Screening : Another research project screened a series of indole derivatives for antibacterial activity. The findings revealed that compounds with similar structures exhibited significant inhibition against Pseudomonas aeruginosa and Klebsiella pneumoniae, suggesting that this compound may possess similar properties .
- Mechanistic Studies : Investigations into the mechanism of action for indole derivatives have highlighted their ability to disrupt cellular processes in cancer cells, potentially through apoptosis induction or cell cycle arrest .
Properties
CAS No. |
196881-05-7 |
---|---|
Molecular Formula |
C12H12ClNO2 |
Molecular Weight |
237.68 g/mol |
IUPAC Name |
ethyl 2-(4-chloro-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C12H12ClNO2/c1-2-16-11(15)6-8-7-14-10-5-3-4-9(13)12(8)10/h3-5,7,14H,2,6H2,1H3 |
InChI Key |
UJXLYVHBPVFJPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNC2=C1C(=CC=C2)Cl |
Origin of Product |
United States |
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